N-(2-adamantylcarbamothioyl)hexanamide
Description
N-(2-Adamantylcarbamothioyl)hexanamide is a thiourea-derived compound featuring a hexanamide backbone and a 2-adamantyl substituent. The adamantyl group is known to enhance lipophilicity and metabolic stability, which may influence its pharmacokinetic properties compared to simpler alkyl or aryl derivatives .
Properties
Molecular Formula |
C17H28N2OS |
|---|---|
Molecular Weight |
308.5 g/mol |
IUPAC Name |
N-(2-adamantylcarbamothioyl)hexanamide |
InChI |
InChI=1S/C17H28N2OS/c1-2-3-4-5-15(20)18-17(21)19-16-13-7-11-6-12(9-13)10-14(16)8-11/h11-14,16H,2-10H2,1H3,(H2,18,19,20,21) |
InChI Key |
KYLITGQQDLYBCT-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NC(=S)NC1C2CC3CC(C2)CC1C3 |
Canonical SMILES |
CCCCCC(=O)NC(=S)NC1C2CC3CC(C2)CC1C3 |
solubility |
28.3 [ug/mL] |
Origin of Product |
United States |
Preparation Methods
The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and purity. These methods often include steps such as recrystallization and chromatography to purify the final product .
Chemical Reactions Analysis
N-(2-adamantylcarbamothioyl)hexanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially converting the thiocarbonyl group to a thiol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which N-(2-adamantylcarbamothioyl)hexanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes involved in metabolic pathways. For instance, docking studies have shown that similar compounds can bind to enzymes like glucose dehydrogenase, potentially inhibiting their activity . This inhibition could disrupt essential metabolic processes in bacteria, leading to their death .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key hexanamide derivatives and their characteristics:
Functional Group Impact on Activity
- Carbamothioyl vs. Amide Groups : The carbamothioyl moiety in N-((4-sulfamoylphenyl)carbamothioyl)hexanamide (3g) likely enhances binding to metalloenzymes like carbonic anhydrase due to sulfur's nucleophilicity, compared to the amide group in N-[2-(1H-indol-3-yl)ethyl]hexanamide .
- Adamantyl vs. Aryl Substituents : While direct data on the adamantyl variant is absent, adamantyl groups in other compounds improve membrane permeability and resistance to oxidative degradation compared to phenyl or sulfonamide groups .
- Alkyl Chain Variations : MOEHA’s branched alkyl chains contribute to its low viscosity and utility in solvent extraction, whereas linear chains in other hexanamides may favor crystallization or solubility in polar media .
Physicochemical Properties
- Lipophilicity : Adamantyl and branched alkyl groups (e.g., MOEHA) increase logP values, enhancing lipid solubility. For example, MOEHA’s structure enables efficient phase separation in solvent extraction .
- Thermal Stability : Adamantyl’s rigid cage structure may improve thermal stability compared to flexible alkyl or small aryl groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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